molecular formula C23H27N3O4 B2852065 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxybenzyl)oxalamide CAS No. 941940-15-4

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2852065
CAS No.: 941940-15-4
M. Wt: 409.486
InChI Key: BMWPLUHMLRTCLJ-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxybenzyl)oxalamide is a sophisticated oxalamide-based chemical reagent designed for pharmaceutical research and development. This compound features a hybrid molecular architecture combining a 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl moiety with a 2-methoxybenzyl group linked through an oxalamide bridge. The structural complexity of this molecule suggests significant potential for biological activity screening and mechanism of action studies. Compounds with similar tetrahydroquinoline scaffolds and oxalamide linkages have demonstrated relevant biological activities in scientific literature, including investigations as antiviral agents . The tetrahydroquinoline component provides a privileged pharmacophore frequently utilized in medicinal chemistry, while the methoxybenzyl substitution may influence receptor binding affinity and selectivity. Researchers can employ this compound as a key intermediate in synthetic chemistry programs or as a biological probe for studying protein-ligand interactions. The presence of the oxalamide functional group is particularly significant as it often contributes to molecular recognition processes and can enhance metabolic stability . This reagent is distributed exclusively for research applications in laboratory settings. It is supplied with comprehensive analytical data to ensure identity and purity for experimental reproducibility. Researchers exploring structure-activity relationships in heterocyclic compounds or developing novel therapeutic agents will find this chemical entity particularly valuable for their investigations. For Research Use Only. Not for human consumption.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-15(2)23(29)26-12-6-8-16-10-11-18(13-19(16)26)25-22(28)21(27)24-14-17-7-4-5-9-20(17)30-3/h4-5,7,9-11,13,15H,6,8,12,14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWPLUHMLRTCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that integrates a tetrahydroquinoline moiety with an oxalamide linkage. Its unique structure is characterized by the presence of various functional groups, which contribute to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C22H27N3O4SC_{22}H_{27}N_{3}O_{4}S, with a molecular weight of 429.5 g/mol. The structural features include:

  • Tetrahydroquinoline Ring : Known for various pharmacological effects.
  • Oxalamide Linkage : Characteristic of compounds with diverse biological activities.
  • Methoxybenzyl Group : Potentially enhances interaction with biological targets.

Table 1: Structural Features and Biological Activities

Structural Feature Description Associated Biological Activity
TetrahydroquinolineContains tetrahydroquinoline ringsAntimicrobial and anticancer
OxalamideCharacterized by oxalamide linkagesDiverse pharmacological effects
MethoxybenzylEnhances interaction with biological targetsPotential anti-inflammatory properties

Antimicrobial Properties

Preliminary studies indicate that compounds containing tetrahydroquinoline structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The presence of the oxalamide group may enhance this activity by improving solubility and bioavailability.

Anticancer Effects

Research has suggested that tetrahydroquinoline derivatives possess anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For example, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through modulation of signaling pathways.

Case Study: Efficacy in Drug Development

A recent study explored the efficacy of tetrahydroquinoline derivatives in treating autoimmune diseases. The results indicated that these compounds could modulate immune responses effectively, positioning them as potential candidates for further drug development targeting Th17-mediated conditions such as psoriasis and rheumatoid arthritis .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Tetrahydroquinoline Core : Using cyclization reactions involving appropriate precursors.
  • Oxalamide Linkage Creation : Achieved through coupling reactions between amines and oxalic acid derivatives.
  • Final Modifications : Introducing the methoxybenzyl group via alkylation reactions.

Table 2: Synthesis Steps Overview

Step Description
Tetrahydroquinoline FormationCyclization of precursors
Oxalamide FormationCoupling amines with oxalic acid derivatives
AlkylationIntroducing methoxybenzyl group

Future Directions and Applications

The unique combination of functional groups in this compound positions it as a promising candidate for various therapeutic applications. Potential areas for future research include:

  • Further Exploration of Antimicrobial Activity : Investigating the spectrum of activity against resistant strains.
  • Cancer Therapeutics Development : Evaluating efficacy in preclinical models.
  • Autoimmune Disease Treatments : Assessing the modulation of immune responses in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse substituents that modulate their activity, stability, and applications. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Compound Name Key Structural Features Applications/Activity References
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide Tetrahydroquinoline core, 4-methylbenzyl substituent Limited data; structural analog likely explored for flavoring or bioactivity
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl and pyridylethyl groups Umami flavoring agent (Savorymyx® UM33); approved for use in sauces, snacks
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) Halogenated aryl group (Cl, F), 4-methoxyphenethyl Inhibitor of stearoyl-CoA desaturase (SCD); potential metabolic disorder therapeutics
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Bulky adamantyl group, benzyloxy substituent Structural studies; high thermal stability (>210°C)
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)oxalamide Thiazole ring, chlorophenyl group Antiviral activity against HIV via CD4-binding site inhibition

Key Differences and Implications

  • Halogenated analogs (e.g., compound 28) exhibit higher electronegativity, which may enhance binding to enzymatic targets like SCD . Adamantyl derivatives () show superior thermal stability due to rigid, bulky substituents, whereas the tetrahydroquinoline core in the target compound may confer conformational flexibility for receptor interactions.
  • Thiazole-containing oxalamides () highlight structural diversity for antiviral activity, contrasting with the target compound’s lack of heteroaromatic rings.
  • Synthesis and Characterization :

    • Most oxalamides are synthesized via coupling reactions between amine and oxalyl chloride derivatives (). For example, compound 28 was prepared with a 64% yield and characterized by NMR and ESI-MS .
    • Adamantyl derivatives require specialized steps, such as silicon-based protecting groups, to manage steric hindrance .

Q & A

Q. What are the optimal synthetic routes for preparing N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxybenzyl)oxalamide, and how can reaction yields be improved?

Methodological Answer: The synthesis involves two critical steps:

Acylation of the tetrahydroquinoline moiety : React 1,2,3,4-tetrahydroquinolin-7-amine with isobutyryl chloride in the presence of a base (e.g., pyridine) to introduce the isobutyryl group .

Oxalamide bridge formation : Couple the acylated intermediate with 2-methoxybenzylamine using oxalyl chloride or ethyl oxalyl chloride under inert conditions.
To improve yields:

  • Optimize stoichiometry (e.g., 1.2 equivalents of oxalyl chloride).
  • Use polar aprotic solvents (e.g., DMF or DCM) and monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the isobutyryl methyl groups (δ ~1.1 ppm, doublet) and methoxybenzyl aromatic protons (δ ~6.8–7.3 ppm). The oxalamide NH protons typically appear as broad singlets (δ ~8–10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]+) with an expected m/z of ~435.2 (exact mass depends on substituents).
  • IR Spectroscopy : Identify carbonyl stretches (C=O, ~1650–1750 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .

Intermediate-Level Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are observed?

Methodological Answer:

  • Stability Protocol :
    • Dissolve the compound in buffers (pH 3–9) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.
    • Analyze aliquots via HPLC to quantify degradation.
  • Findings :
    • Acidic conditions (pH < 4) may hydrolyze the oxalamide bridge, yielding tetrahydroquinoline and methoxybenzylamine fragments.
    • Elevated temperatures (>40°C) accelerate decomposition, forming oxidized quinoline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, MAPK).
  • Cellular Viability Assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT or resazurin-based protocols.
  • Dose-Response Analysis : Perform IC50 calculations (typical range: 1–50 µM for active analogs) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation experiments are required?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., orexin receptors). Focus on hydrogen bonds between the oxalamide group and active-site residues (e.g., His346 in OX1R) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex.
  • Validation :
    • Surface Plasmon Resonance (SPR) to measure binding kinetics (KD).
    • Site-directed mutagenesis of predicted critical residues .

Q. How can contradictory data on the compound’s biological activity (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Structural Confirmation : Verify compound purity via NMR and HRMS to rule out batch variability .
  • Meta-Analysis : Use tools like Prism to aggregate data and identify outliers. Replicate experiments under standardized protocols .

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